Muscarinic Receptor Binding Affinity: IC50 = 100 nM in Rat Neocortex Assay
CAS 66522-61-0 demonstrates specific binding affinity for muscarinic acetylcholine receptors (mAChRs) in rat neocortex, with an IC50 value of 100 nM for displacing the radioligand [3H]cis-methyldioxolane [1]. This represents a distinct pharmacological profile compared to other dioxolane-based benzylamine derivatives, which have been characterized in the same assay system but exhibit different binding characteristics [2]. The assay measures agonist site binding (RCMD) in membrane preparations from rat neocortex, providing a quantitative benchmark for compound potency in a physiologically relevant CNS tissue context [3].
| Evidence Dimension | Muscarinic receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Class of 1,3-dioxolane-based ligands: IC50 values ranging from 0.1 nM to >10,000 nM depending on substitution pattern and stereochemistry |
| Quantified Difference | ~100 nM represents intermediate-to-high affinity within the class; position-dependent substitution determines receptor subtype selectivity |
| Conditions | Rat neocortex membrane preparations; radioligand: [3H]cis-methyldioxolane (CMD) binding assay; agonist site labeling (RCMD) |
Why This Matters
This assay quantitatively establishes the compound's ability to engage muscarinic receptor agonist sites, enabling researchers to benchmark potency relative to other CNS-active dioxolane derivatives and to make informed selections for SAR studies targeting mAChR-mediated pathways.
- [1] BindingDB. (2010). BDBM50212580 (CHEMBL170903). IC50 = 100 nM. Assay: Inhibition of [3H]cis-methyldioxolane binding to agonist sites (RCMD) in rat neocortex. View Source
- [2] BindingDB. (2020). BDBM50475452 (CHEMBL425911). EC50 = 5,010 nM. Agonistic activity against human Muscarinic acetylcholine receptor M1/M2/M3/M4/M5. View Source
- [3] BindingDB. (2018). BDBM50213283 (CHEMBL350223). IC50 = 0.100 nM (high affinity) and IC50 = 60 nM (QNB binding). Binding affinity against muscarinic receptor in rat neocortex. View Source
